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Introduction
Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein

interactions (PPIs) and elucidating the structural topology of protein complexes within their

native cellular environment.[1][2] By covalently linking proteins that are in close proximity, XL-

MS can capture transient or weak interactions that are often lost during traditional affinity

purification-based methods.[1] This approach provides distance constraints that can be used to

build low-resolution models of protein structures and interaction interfaces.[3][4][5]

Disuccinimidyl sulfoxide (DSSO) is a membrane-permeable, MS-cleavable cross-linker that

has become a valuable tool for in-situ cross-linking studies.[1] DSSO contains two N-

hydroxysuccinimide (NHS) esters that react primarily with the primary amines of lysine

residues.[2][6] A key advantage of DSSO is its sulfoxide bond, which is labile and can be

specifically cleaved in the gas phase during collision-induced dissociation (CID) in the mass

spectrometer.[3][6][7] This cleavage separates the cross-linked peptides, allowing for their

individual sequencing via subsequent MS/MS/MS (MS3) fragmentation, which greatly simplifies

data analysis and increases the confidence of cross-link identification.[3][8]

This document provides detailed protocols for performing cell-based protein cross-linking using

DSSO, from live-cell treatment to sample preparation for mass spectrometry analysis.
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Principle of DSSO Cross-Linking and Identification
DSSO is a homobifunctional cross-linker with two NHS esters separated by a 10.3 Å spacer

arm.[6] The NHS esters react with primary amines (predominantly on lysine residues, but also

possible on serine, threonine, and tyrosine) to form stable amide bonds.[4][6][9]

During tandem mass spectrometry (MS/MS), the unique sulfoxide bond in the DSSO spacer is

cleaved under CID. This generates a characteristic signature in the MS2 spectrum: the original

cross-linked peptide pair is separated into two individual peptides, each carrying a remnant of

the DSSO linker. These fragment ions can then be selected for a further round of fragmentation

(MS3) to determine their amino acid sequences. This multi-stage fragmentation strategy

simplifies the complex spectra typically generated from cross-linked peptides and enables

confident identification using standard database search algorithms.[3][7]

MS1: Precursor Ion

MS2: CID Fragmentation

MS3: HCD/ETD Fragmentation

Peptide α ~ DSSO ~ Peptide β DSSO Linker Cleavage

Peptide α + Alkene Remnant

Sequence of Peptide α

Peptide β + Sulfenic Acid Remnant Sequence of Peptide β

Peptide α + Sulfenic Acid Remnant

Peptide β + Alkene Remnant

Click to download full resolution via product page

Caption: MS-cleavage of a DSSO inter-linked peptide during tandem mass spectrometry.

General Experimental Workflow
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The overall workflow for a cell-based XL-MS experiment using DSSO involves several key

stages, from sample preparation to data analysis. The process begins with cross-linking

proteins directly in live cells to preserve native interactions. Following cell lysis, the proteome is

digested, and the resulting peptide mixture is analyzed by LC-MS/MS. Specialized software is

then used to identify the cross-linked peptides and map the protein interaction networks.
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Caption: General workflow for in-situ cross-linking mass spectrometry using DSSO.
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Data Summary Tables
Table 1: Recommended DSSO Cross-Linking Conditions

Sample
Type

Cell Line

DSSO
Concentr
ation
(Final)

Incubatio
n Time

Temperat
ure

Quenchin
g Buffer

Referenc
e

Live Cells HEK293T ~2.5 mM 1 hour 4°C

50 mM

Tris-HCl,

pH 8

[1][10]

Live Cells HEK293T 3 mM 1 hour 4°C
Not

specified
[11]

Purified

Protein

Bovine

Serum

Albumin

(BSA)

1:1 molar

ratio

(protein

amine:DSS

O)

1 hour
Room

Temp.

20 mM

Ammonium

Bicarbonat

e

[1][10]

Purified

Complex

Yeast 20S

Proteasom

e

~1 mM

0.5 - 16

hours

(overnight)

Not

specified

Ammonium

Bicarbonat

e

[3]

Table 2: Key Properties of DSSO Cross-Linker
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Property Description Reference

Molecular Weight 388.35 g/mol [6]

Spacer Arm Length 10.3 Å [6]

Reactive Groups
N-hydroxysuccinimide (NHS)

Esters
[6]

Target Residues

Primary amines (-NH2) on

Lysine (K), Serine (S),

Threonine (T), Tyrosine (Y)

[4][9]

Cleavability
MS-cleavable (CID) at

sulfoxide bond
[3][6]

Solubility Soluble in DMSO or DMF [6]

Cell Permeability Membrane-permeable [1]

Detailed Experimental Protocols
Protocol 1: In-Situ Cross-Linking of Mammalian Cells
This protocol is adapted from studies using HEK293T cells and can be optimized for other cell

lines.[1][10]

Materials and Reagents:

Mammalian cells (e.g., HEK293T)

Phosphate-Buffered Saline (PBS), ice-cold

Hypotonic Buffer (10 mM HEPES pH 8.0, 10 mM NaCl, 1 mM MgCl2, 0.5 mM DTT, Protease

Inhibitors)

DSSO (Disuccinimidyl sulfoxide)

Anhydrous Dimethyl sulfoxide (DMSO)

Quenching Buffer (1 M Tris-HCl, pH 8.0)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0016303_MSCleavableCrosslinkers_PI.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0016303_MSCleavableCrosslinkers_PI.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0016303_MSCleavableCrosslinkers_PI.pdf
https://www.pnas.org/doi/10.1073/pnas.2219418120
https://www.biorxiv.org/content/10.1101/2022.11.16.516813v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC3013449/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0016303_MSCleavableCrosslinkers_PI.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0016303_MSCleavableCrosslinkers_PI.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7473601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7473601/
https://www.biorxiv.org/content/10.1101/393892v1.full-text
https://www.benchchem.com/product/b10769550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell scraper and centrifuge

Procedure:

Cell Harvest: Culture cells to ~80-90% confluency. For a typical experiment, start with

approximately 50 million cells.[1][10] Aspirate the culture medium and wash the cells twice

with ice-cold PBS.

Cell Suspension: Harvest cells by scraping and transfer to a conical tube. Pellet the cells by

centrifugation at 500 x g for 5 minutes at 4°C.

Resuspension: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold

hypotonic buffer per 50 million cells.[1][10]

DSSO Preparation: Immediately before use, prepare a 50 mM stock solution of DSSO in

anhydrous DMSO. For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO.[6]

Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to achieve the

desired final concentration (e.g., for a ~2.5 mM final concentration, add 50 µL of 50 mM

DSSO to the 1 mL cell suspension).[1][10]

Incubation: Incubate the reaction mixture for 1 hour at 4°C with gentle end-to-end rotation.[1]

[10] Note: Optimal incubation time and temperature may need to be determined empirically

for different cell types and target complexes.[11]

Quenching: Terminate the cross-linking reaction by adding the quenching buffer to a final

concentration of 20-50 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0).[1] Incubate for 15

minutes at 4°C with gentle rotation to quench any unreacted DSSO.

Cell Lysis: Proceed immediately to your standard cell lysis and protein extraction protocol.

This can be a whole-cell lysis or a subcellular fractionation protocol, such as chromatin or

mitochondrial isolation, depending on the biological question.[1][4]

Protocol 2: Protein Digestion for Mass Spectrometry
Materials and Reagents:

Lysis buffer compatible with downstream digestion (e.g., containing 8 M Urea)
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Dithiothreitol (DTT)

Iodoacetamide (IAA)

Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

Trypsin, MS-grade

Formic Acid (FA)

C18 StageTips or equivalent for desalting

Procedure:

Denaturation, Reduction, and Alkylation:

Lyse the cross-linked cell pellet in a denaturing buffer (e.g., 8 M Urea).

Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating

at 56°C for 30 minutes.

Alkylate cysteine residues by adding IAA to a final concentration of 10-20 mM and

incubating for 30 minutes at room temperature in the dark.

Enzymatic Digestion:

Dilute the sample with digestion buffer to reduce the urea concentration to < 2 M.

Add MS-grade trypsin at a ratio of 1:50 or 1:100 (enzyme:protein, w/w).

Incubate overnight (12-16 hours) at 37°C.

Digestion Quench and Desalting:

Quench the digestion by adding formic acid to a final concentration of 1-5%.

Centrifuge the sample to pellet any precipitate.
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Desalt the resulting peptide mixture using a C18 StageTip or other solid-phase extraction

method.

Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS analysis.

Data Analysis and Interpretation
Analysis of XL-MS data requires specialized software capable of handling the complexity of

cross-linked peptide spectra. Tools like MeroX, XlinkX, and Proteome Discoverer with specific

nodes are designed to identify the characteristic fragmentation patterns of DSSO.[6][7][12]

The analysis identifies three main types of cross-linked products:

Inter-protein cross-links: Peptides from two different proteins are linked, identifying a protein-

protein interaction.

Intra-protein cross-links: Peptides from the same protein are linked, providing distance

constraints on the protein's three-dimensional structure.

Mono-linked (Dead-end) peptides: One end of the DSSO molecule has reacted with a

peptide, while the other end has been hydrolyzed.[7]

Caption: Types of cross-links identified and the structural information they provide.

Application Example: Mapping Protein Interactions
in Human Chromatin
A significant application of in-situ DSSO cross-linking is the mapping of native protein

complexes in live human cells.[1] By applying this workflow to HEK293T cells and isolating

chromatin, researchers have successfully recapitulated known interactions and discovered

novel ones within nucleosomes and other chromatin-associated complexes.[1] The identified

inter-protein cross-links provide a spatial interaction map, revealing how different proteins

assemble to regulate chromatin structure and function. For example, cross-links can confirm

direct interactions between histone proteins and chromatin remodeling factors in their native

state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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